4-isocyanatothiolan-2-one
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Overview
Description
4-isocyanatothiolan-2-one is an organic compound with the molecular formula C5H5NO2S It is a member of the isothiocyanate family, characterized by the presence of an isocyanate group (-N=C=O) attached to a thiolan-2-one ring
Preparation Methods
Synthetic Routes and Reaction Conditions
4-isocyanatothiolan-2-one can be synthesized through several methods. One common approach involves the reaction of primary amines with carbon disulfide and triethylamine to form dithiocarbamate salts, which are then decomposed using tosyl chloride to yield isothiocyanates . Another method involves the reaction of amines with phenyl chlorothionoformate in the presence of solid sodium hydroxide . These reactions typically occur under mild conditions and provide good yields.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of isocyanides, elemental sulfur, and catalytic amounts of amine bases . This method is optimized for sustainability, using benign solvents such as Cyrene™ or γ-butyrolactone under moderate heating (40°C) and purification by column chromatography .
Chemical Reactions Analysis
Types of Reactions
4-isocyanatothiolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isocyanate group to an amine.
Substitution: The isocyanate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alcohols, amines, and thiols can react with the isocyanate group under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Ureas, thioureas, and carbamates.
Scientific Research Applications
4-isocyanatothiolan-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-isocyanatothiolan-2-one involves its reactivity with nucleophiles. The isocyanate group can react with amino groups in proteins, leading to the formation of stable urea linkages. This reactivity underlies its antimicrobial and anticancer properties, as it can inhibit the function of essential enzymes and proteins in pathogens and cancer cells .
Comparison with Similar Compounds
4-isocyanatothiolan-2-one can be compared with other isothiocyanates such as allyl isothiocyanate, benzyl isothiocyanate, and phenyl isothiocyanate . While all these compounds share the isocyanate functional group, this compound is unique due to its thiolan-2-one ring structure, which imparts distinct chemical properties and reactivity. Similar compounds include:
Allyl isothiocyanate: Known for its pungent odor and use in mustard oil.
Benzyl isothiocyanate: Exhibits strong antimicrobial and anticancer activities.
Phenyl isothiocyanate: Used in the Edman degradation method for sequencing amino acids.
Properties
CAS No. |
2649016-76-0 |
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Molecular Formula |
C5H5NO2S |
Molecular Weight |
143.17 g/mol |
IUPAC Name |
4-isocyanatothiolan-2-one |
InChI |
InChI=1S/C5H5NO2S/c7-3-6-4-1-5(8)9-2-4/h4H,1-2H2 |
InChI Key |
RLSGMEWPJOHKIH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CSC1=O)N=C=O |
Purity |
95 |
Origin of Product |
United States |
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